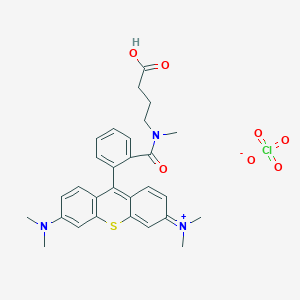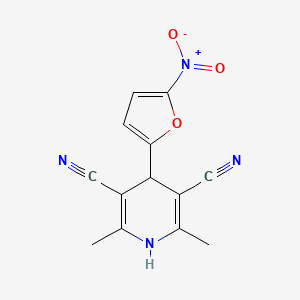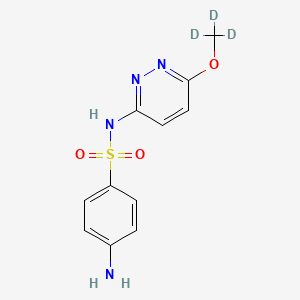
Sulfamethoxypyridazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxypyridazine-d3: is a deuterated form of sulfamethoxypyridazine, a sulfonamide antibacterial compound. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling helps in distinguishing it from non-labeled compounds during mass spectrometry analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sulfamethoxypyridazine-d3 involves the methoxylation of a pyridazine ring. The high-pressure methoxylation reaction is controlled to ensure thorough methoxylation . The reaction typically involves the use of deuterated methanol as a source of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in a basic medium.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: Sulfamethoxypyridazine-d3 is used as an analytical standard in chromatography and mass spectrometry. Its deuterium labeling helps in the accurate quantification and identification of sulfamethoxypyridazine in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of sulfamethoxypyridazine. The deuterium labeling allows for precise tracking of the compound in biological systems .
Medicine: this compound is used in pharmacological studies to understand the drug interactions and efficacy of sulfamethoxypyridazine. It helps in the development of new therapeutic strategies for bacterial infections .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It ensures the consistency and purity of sulfamethoxypyridazine formulations .
Mécanisme D'action
Sulfamethoxypyridazine-d3, like its non-deuterated counterpart, inhibits the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: Another sulfonamide antibacterial with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness: Sulfamethoxypyridazine-d3 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise identification and quantification in mass spectrometry .
Propriétés
Formule moléculaire |
C11H12N4O3S |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 |
Clé InChI |
VLYWMPOKSSWJAL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
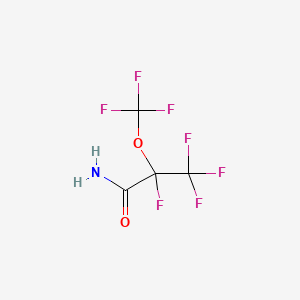
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
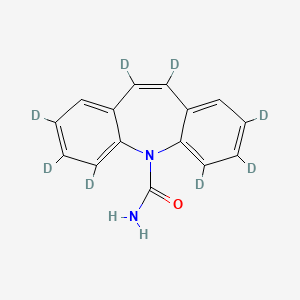
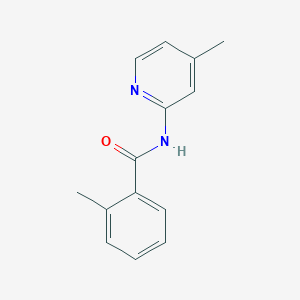
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
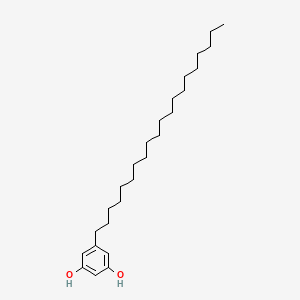
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
